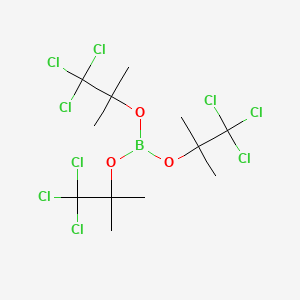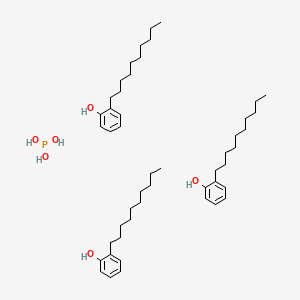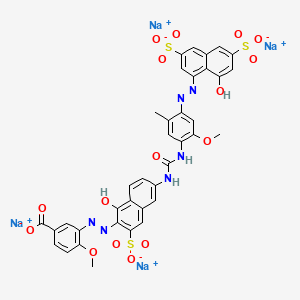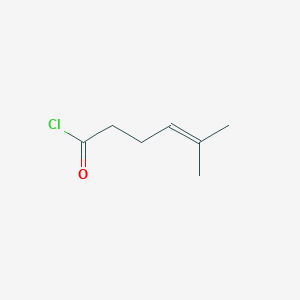![molecular formula C15H26O3 B14465856 4,7,7,11-Tetramethyl-12-oxabicyclo[9.1.0]dodec-4-ene-3,6-diol CAS No. 66295-66-7](/img/structure/B14465856.png)
4,7,7,11-Tetramethyl-12-oxabicyclo[9.1.0]dodec-4-ene-3,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7,7,11-Tetramethyl-12-oxabicyclo[9.1.0]dodec-4-ene-3,6-diol is a complex organic compound characterized by its unique bicyclic structure. This compound consists of 26 hydrogen atoms, 15 carbon atoms, and 3 oxygen atoms, making up a total of 44 atoms . It features a three-membered ring, an eleven-membered ring, and a twelve-membered ring, along with two hydroxyl groups and one ether group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,7,11-Tetramethyl-12-oxabicyclo[9.1.0]dodec-4-ene-3,6-diol involves multiple steps, typically starting with simpler organic molecules. The process often includes the formation of the bicyclic structure through cyclization reactions, followed by the introduction of functional groups such as hydroxyl and ether groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and high yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4,7,7,11-Tetramethyl-12-oxabicyclo[9.1.0]dodec-4-ene-3,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydrogen atoms in the hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4,7,7,11-Tetramethyl-12-oxabicyclo[9.1.0]dodec-4-ene-3,6-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism by which 4,7,7,11-Tetramethyl-12-oxabicyclo[9.1.0]dodec-4-ene-3,6-diol exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and ether groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or activation, and the alteration of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Humulene epoxide II: Another bicyclic compound with similar structural features, including an oxirane ring and multiple methyl groups.
α-Humulene epoxide II: Similar to humulene epoxide II, but with different stereochemistry.
Humulene 6,7-epoxide: A related compound with an epoxide ring and similar methyl group arrangement.
Uniqueness
4,7,7,11-Tetramethyl-12-oxabicyclo[9.1.0]dodec-4-ene-3,6-diol stands out due to its unique combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its specific arrangement of hydroxyl and ether groups, along with the bicyclic framework, makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
66295-66-7 |
|---|---|
Molekularformel |
C15H26O3 |
Molekulargewicht |
254.36 g/mol |
IUPAC-Name |
4,7,7,11-tetramethyl-12-oxabicyclo[9.1.0]dodec-4-ene-3,6-diol |
InChI |
InChI=1S/C15H26O3/c1-10-8-12(17)14(2,3)6-5-7-15(4)13(18-15)9-11(10)16/h8,11-13,16-17H,5-7,9H2,1-4H3 |
InChI-Schlüssel |
ZZSZSTCCYMOZHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(C(CCCC2(C(O2)CC1O)C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6,7-Dimethyl-1,3-diphenylnaphtho[2,3-c]furan-5,8-dione](/img/structure/B14465795.png)
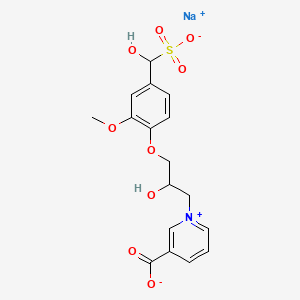

![2-Bromo-4,5-dimethoxy-N-[1-methyl-4-diethylaminobutyl]aniline](/img/structure/B14465812.png)
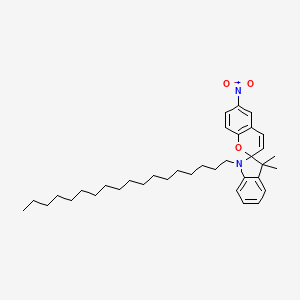
![Triphenyl[(2,3,6-trimethylphenyl)methyl]phosphanium](/img/structure/B14465831.png)
